molecular formula C21H25F3N6O7 B12771540 Upadacitinib tartrate anhydrous CAS No. 2095311-41-2

Upadacitinib tartrate anhydrous

カタログ番号: B12771540
CAS番号: 2095311-41-2
分子量: 530.5 g/mol
InChIキー: WQDBPGWQDBPVQZ-NBCXFSEXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Upadacitinib tartrate anhydrous is a selective Janus kinase 1 (JAK1) inhibitor used primarily in the treatment of various autoimmune diseases. It is marketed under the brand name Rinvoq and is used to treat conditions such as rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and atopic dermatitis .

化学反応の分析

Upadacitinib tartrate anhydrous undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Upadacitinib tartrate anhydrous has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of JAK1 inhibitors. In biology and medicine, it is extensively researched for its therapeutic potential in treating autoimmune diseases. Clinical trials have demonstrated its efficacy in reducing inflammation and slowing disease progression in conditions such as rheumatoid arthritis and Crohn’s disease . Additionally, it is being investigated for its potential use in treating other inflammatory conditions and cancers .

作用機序

The mechanism of action of upadacitinib tartrate anhydrous involves the inhibition of Janus kinase 1 (JAK1). By inhibiting JAK1, the compound prevents the phosphorylation of downstream effector proteins, which in turn inhibits cytokine signaling pathways involved in inflammatory responses . This inhibition helps to reduce inflammation and alleviate symptoms in patients with autoimmune diseases. The molecular targets of upadacitinib include various cytokines and growth factors that play a role in the pathogenesis of these diseases .

類似化合物との比較

Upadacitinib tartrate anhydrous is unique among JAK inhibitors due to its high selectivity for JAK1. Similar compounds include tofacitinib and baricitinib, which are also JAK inhibitors but have different selectivity profiles. Tofacitinib inhibits multiple JAK isoforms, including JAK1, JAK2, and JAK3, while baricitinib primarily inhibits JAK1 and JAK2 . The high selectivity of upadacitinib for JAK1 makes it a preferred choice for patients who may experience dose-related toxicity with less selective JAK inhibitors .

特性

CAS番号

2095311-41-2

分子式

C21H25F3N6O7

分子量

530.5 g/mol

IUPAC名

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C17H19F3N6O.C4H6O6/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11+;1-,2-/m11/s1

InChIキー

WQDBPGWQDBPVQZ-NBCXFSEXSA-N

異性体SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

正規SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。